![molecular formula C14H14N2O3S B3045451 [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate CAS No. 107445-22-7](/img/structure/B3045451.png)
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H14N2O3S It is known for its unique structure, which includes a pyridine ring and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate typically involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base such as pyridine . The reaction is carried out in a non-aqueous solvent like dichloromethane at low temperatures to prevent the formation of undesired by-products . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate
- 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
Uniqueness
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate is unique due to its specific structure, which combines a pyridine ring with a sulfonate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
107445-22-7 |
|---|---|
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
[(Z)-1-pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O3S/c1-11-3-5-14(6-4-11)20(17,18)19-16-12(2)13-7-9-15-10-8-13/h3-10H,1-2H3/b16-12- |
InChI Key |
GOBHWEKJWDUUQS-VBKFSLOCSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C)\C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


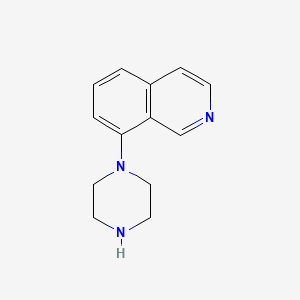

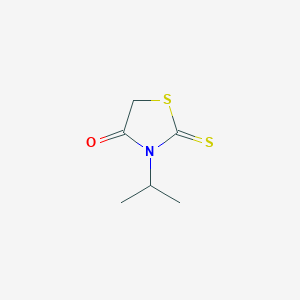

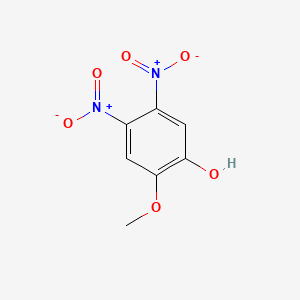
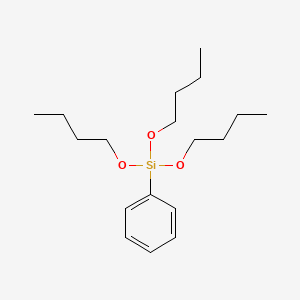

![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)
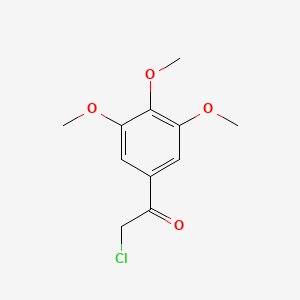

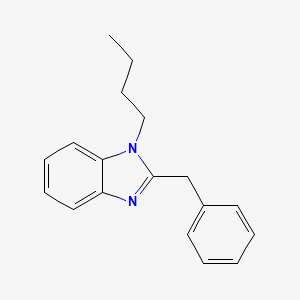
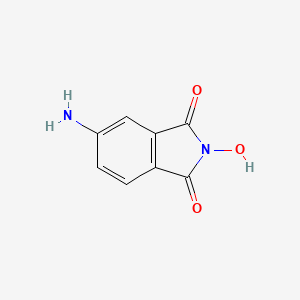
![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)

